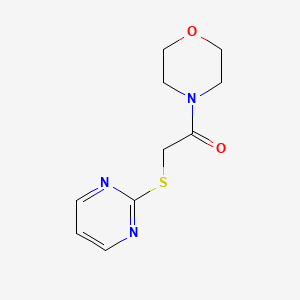

1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone

Description

1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone (molecular formula: C₁₀H₁₃N₃O₂S) is a synthetic compound featuring a morpholine ring and a pyrimidinylsulfanyl group attached to an ethanone backbone. The morpholine moiety enhances solubility and bioavailability, while the pyrimidine-sulfur linkage may contribute to target-binding interactions, common in medicinal chemistry .

Properties

IUPAC Name |

1-morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c14-9(13-4-6-15-7-5-13)8-16-10-11-2-1-3-12-10/h1-3H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXINZIWXWFNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone involves several steps. One common synthetic route includes the reaction of morpholine with 2-chloropyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethanethiol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or pyrimidine ring can be substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including anti-fibrotic and anti-inflammatory properties.

Medicine: It is being investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of collagen prolyl 4-hydroxylases, which are involved in the synthesis of collagen, thereby exerting anti-fibrotic effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties

- The morpholin-4-yl group in the target compound improves water solubility compared to lipophilic substituents like 4-chlorophenyl () or 4-fluorophenyl () .

- Pyrimidinylsulfanyl vs. Sulfonyl/Indole : The pyrimidine-sulfur linkage in the target compound may offer conformational flexibility for target binding, whereas bulkier groups like indole-sulfonyl () could hinder membrane permeability .

Biological Activity Trends Antiparasitic Potential: The target compound shares structural motifs with pyrrolopyrimidines in , which are explicitly designed for antiparasitic activity. The morpholine group may enhance binding to parasitic enzymes . Antimicrobial Activity: Dihydropyrimidinone analogs () with sulfanylidene groups exhibit antibacterial and antifungal effects, suggesting that the pyrimidine-sulfur moiety in the target compound could confer similar activity .

Sulfanylidene in dihydropyrimidinones () introduces a thione group, which may enhance metal-binding capacity compared to the sulfanyl ether in the target compound .

Research Findings and Implications

Biological Activity

1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone (CAS No. 392308-79-1) is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H13N3O2S

- Molecular Weight : 327.4 g/mol

- IUPAC Name : this compound

The compound's structure includes a morpholine ring and a pyrimidine moiety, which contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes critical for collagen synthesis, leading to anti-fibrotic effects.

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially reducing inflammation in various disease models.

- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, although further research is needed to elucidate these effects.

Biological Activities

The compound's biological activities can be categorized as follows:

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in cellular models | |

| Anti-fibrotic | Inhibits collagen synthesis, potentially useful in fibrosis treatment | |

| Antiviral | Exhibits potential antiviral effects in preliminary studies |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-Fibrotic Effects : In a study examining fibrosis in liver tissues, the compound demonstrated significant inhibition of collagen deposition, suggesting its potential utility in treating fibrotic diseases.

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its effectiveness in modulating inflammatory responses.

- Antiviral Screening : Initial antiviral assays indicated that the compound could inhibit viral replication, warranting further investigation into its mechanism and efficacy against specific viruses.

Comparative Analysis with Similar Compounds

When compared to other pyrimidine derivatives, such as 2-(Pyridin-2-yl)pyrimidine derivatives and indole derivatives, this compound exhibits unique properties due to its specific chemical structure:

| Compound Type | Common Activities | Comparison with 1-Morpholin Compound |

|---|---|---|

| Pyridine Derivatives | Anti-fibrotic, anti-inflammatory | Similar but may lack specific enzyme inhibition |

| Indole Derivatives | Antiviral, anticancer | Broader activity spectrum but different mechanism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.